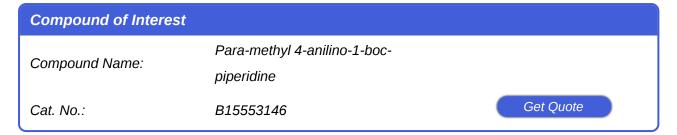




Application of para-methyl 4-anilino-1-bocpiperidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a key chemical intermediate primarily utilized in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl.[1][2][3] The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics that modulate the μ -opioid receptor.[4][5] The presence of the para-methyl group on the aniline ring can influence the pharmacological profile of the final compound, potentially affecting its potency and receptor binding affinity.[4]

This document provides detailed application notes, experimental protocols, and relevant data for the use of **para-methyl 4-anilino-1-boc-piperidine** in the synthesis of its derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **para-methyl 4-anilino-1-boc-piperidine** is presented in the table below. This information is crucial for reaction planning, characterization, and quality control.

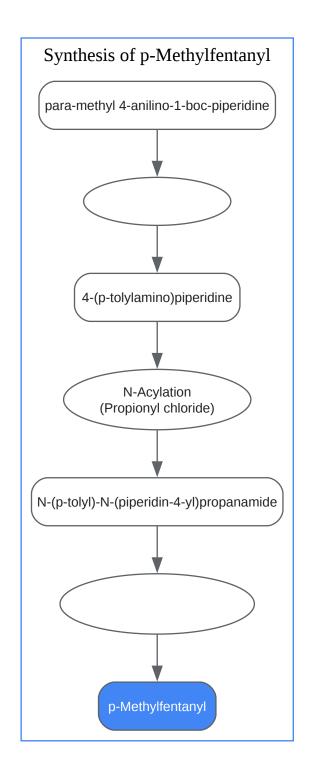


Property	Value	Reference(s)
IUPAC Name	tert-butyl 4-((4- methylphenyl)amino)piperidine -1-carboxylate	[2]
Synonyms	p-methyl 4-Anilino-1-Boc- piperidine, 4-(p-tolylamino)-1- Boc-piperidine	[2]
CAS Number	501673-99-0	[2]
Molecular Formula	C17H26N2O2	[2]
Molecular Weight	290.4 g/mol	[2]
Appearance	Solid	[2]
Purity	≥98%	[2]
Solubility	DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL	[2]
λmax	247 nm	[2]
SMILES	CC1=CC=C(NC2CCN(C(OC(C)(C)C)=O)CC2)C=C1	[2]
InChI	InChl=1S/C17H26N2O2/c1- 13-5-7-14(8-6-13)18-15-9-11- 19(12-10-15)16(20)21- 17(2,3)4/h5-8,15,18H,9- 12H2,1-4H3	[2]

Application in the Synthesis of p-Methylfentanyl

The primary application of **para-methyl 4-anilino-1-boc-piperidine** is as a precursor in the multi-step synthesis of p-methylfentanyl, a potent fentanyl analog. The synthetic route involves a three-step process: Boc deprotection, N-acylation, and N-alkylation.





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Caption: Synthetic workflow for p-methylfentanyl.

Experimental Protocols



The following are generalized protocols for the key synthetic transformations involved in the conversion of **para-methyl 4-anilino-1-boc-piperidine** to p-methylfentanyl. These protocols are based on established methods for similar 4-anilinopiperidine derivatives and may require optimization for this specific substrate.

Protocol 1: Boc Deprotection of para-methyl 4-anilino-1-boc-piperidine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the secondary amine, 4-(p-tolylamino)piperidine.[6]

Materials:

- para-methyl 4-anilino-1-boc-piperidine
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- · Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

 Dissolve para-methyl 4-anilino-1-boc-piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.



- Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
- Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(p-tolylamino)piperidine. The product can be used in the next step without further purification.

Protocol 2: N-Acylation of 4-(p-tolylamino)piperidine

This protocol details the acylation of the secondary amine with propionyl chloride to form N-(p-tolyl)-N-(piperidin-4-yl)propanamide.

Materials:

- 4-(p-tolylamino)piperidine (from Protocol 1)
- · Propionyl chloride
- Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Magnetic stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 4-(p-tolylamino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.
- Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(p-tolyl)-N-(piperidin-4-yl)propanamide. The product can be purified by column chromatography if necessary.

Protocol 3: N-Alkylation of N-(p-tolyl)-N-(piperidin-4-yl)propanamide

This protocol describes the final step in the synthesis of p-methylfentanyl, the N-alkylation of the piperidine nitrogen with phenethyl bromide.[7]

Materials:



- N-(p-tolyl)-N-(piperidin-4-yl)propanamide (from Protocol 2)
- Phenethyl bromide
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
- · Round-bottom flask
- Magnetic stirrer
- · Reflux condenser
- Rotary evaporator

Procedure:

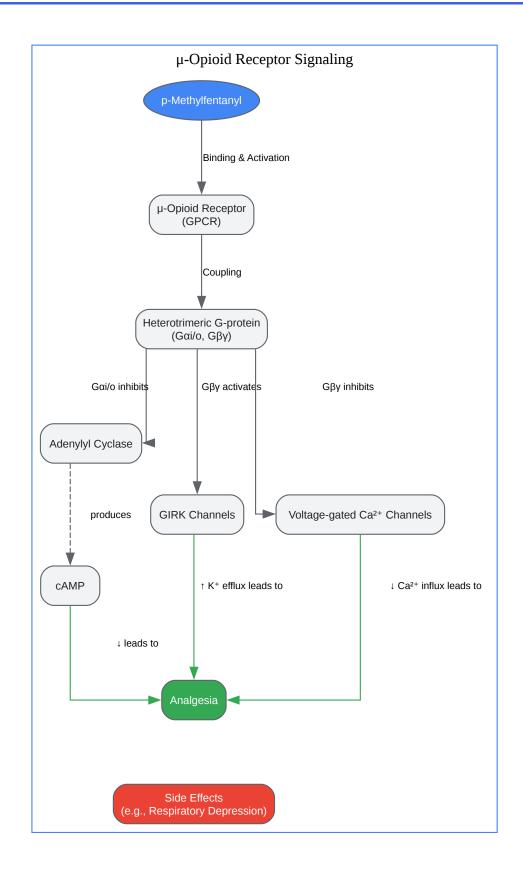
- To a solution of N-(p-tolyl)-N-(piperidin-4-yl)propanamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
- Add phenethyl bromide (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux and stir for 6-12 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield p-methylfentanyl.



Biological Activity and Signaling Pathway

Derivatives synthesized from **para-methyl 4-anilino-1-boc-piperidine**, such as p-methylfentanyl, are potent agonists of the μ -opioid receptor, a G-protein coupled receptor (GPCR).[4] Activation of the μ -opioid receptor initiates a signaling cascade that leads to analgesia but can also be responsible for adverse effects like respiratory depression.





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Caption: μ -Opioid receptor signaling pathway.



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